molecular formula C10H14ClNO B3154449 (3-Chloro-4-propoxybenzyl)amine CAS No. 776997-51-4

(3-Chloro-4-propoxybenzyl)amine

Cat. No.: B3154449
CAS No.: 776997-51-4
M. Wt: 199.68 g/mol
InChI Key: BVPLWEHIQIGKSU-UHFFFAOYSA-N
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Description

(3-Chloro-4-propoxybenzyl)amine is a benzylamine derivative featuring a chlorine substituent at the 3-position and a propoxy group (–OCH₂CH₂CH₃) at the 4-position of the benzene ring. Benzylamine derivatives are widely studied in medicinal chemistry due to their roles as intermediates in drug synthesis and their bioactivity profiles, including antimicrobial, anticancer, and CNS-targeting effects .

Properties

IUPAC Name

(3-chloro-4-propoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPLWEHIQIGKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-propoxybenzyl)amine typically involves the nucleophilic substitution reaction of 3-chloro-4-propoxybenzyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 3-Chloro-4-propoxybenzyl chloride and ammonia (or an amine).

    Reaction Conditions: Reflux in ethanol or methanol.

    Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-propoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or sodium alkoxides can be employed.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted benzylamines.

Scientific Research Applications

(3-Chloro-4-propoxybenzyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-propoxybenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

4-(2-Chlorobenzyl)-N-[(E)-(4-propoxyphenyl)methylene]piperazin-1-amine

  • Structure : Combines a 2-chlorobenzyl group with a 4-propoxybenzylidene moiety linked to a piperazine ring.
  • Key Features: The 2-chloro substituent on the benzyl group may influence steric hindrance compared to 3-chloro analogs.

[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine

  • Structure : Features a 3-chloro substituent and a cinnamoylpiperazine group at the 4-position.
  • Molecular Weight: 341.83 g/mol, significantly higher than simpler benzylamines due to the cinnamoyl-piperazine extension .
  • Applications : Cinnamoyl derivatives are explored for anticancer and anti-inflammatory activity.

4-(3-Chlorophenyl)aniline

  • Structure : A biphenyl system with a 3-chloro substituent on one ring and an amine group on the other.
  • Lacks the propoxy group, reducing hydrophobicity compared to (3-Chloro-4-propoxybenzyl)amine .
  • Applications: Biphenylamines are used in materials science and as intermediates in OLED technologies.

1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Structure : Incorporates a pyrazole ring with a 4-chlorobenzyl group and methyl substituents.
  • Key Features :
    • The pyrazole ring introduces heterocyclic aromaticity, which can modulate electronic properties and metabolic stability.
    • Molecular Weight : 265.74 g/mol, lighter than piperazine-containing analogs .
  • Applications : Pyrazole derivatives are prominent in agrochemicals and kinase inhibitors.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound (hypothetical) C₁₀H₁₄ClNO 199.68 (calculated) 3-Cl, 4-OCH₂CH₂CH₃, –NH₂ Drug intermediates, CNS agents
4-(2-Chlorobenzyl)-N-[(E)-(4-propoxyphenyl)methylene]piperazin-1-amine C₂₁H₂₄ClN₃O 369.89 2-Cl, 4-OCH₂CH₂CH₃, piperazine Antipsychotics, antihistamines
[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine C₁₉H₂₀ClN₃O 341.83 3-Cl, cinnamoyl-piperazine Anticancer, anti-inflammatory
4-(3-Chlorophenyl)aniline C₁₂H₁₀ClN 203.67 3-Cl, biphenyl-amine Materials science, OLEDs
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine C₁₂H₁₄ClN₃ 235.71 4-Cl, pyrazole, –CH₂– Agrochemicals, kinase inhibitors

Research Findings and Trends

  • Substituent Position Effects: 3-Chloro vs. Propoxy vs. Piperazine/Cinnamoyl: Alkoxy groups like propoxy enhance lipophilicity, whereas piperazine or cinnamoyl groups introduce hydrogen-bonding or aromatic stacking capabilities .
  • Bioactivity Correlations :
    • Piperazine-containing analogs (e.g., and ) are frequently associated with CNS activity due to their ability to cross the blood-brain barrier .
    • Pyrazole derivatives () often exhibit metabolic stability, making them suitable for oral drug formulations .

Biological Activity

(3-Chloro-4-propoxybenzyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular structure of this compound includes a propoxy group attached to a benzylamine core, with a chlorine substituent at the meta position. This unique arrangement may influence its biological activities, particularly in terms of pharmacokinetics and selectivity towards various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound was tested against various strains of Staphylococcus aureus, showing promising results. For instance, it was found to reduce the MIC of ciprofloxacin (CPX) significantly when used in combination, indicating a synergistic effect that enhances the efficacy of existing antibiotics .

Table 1: Antimicrobial Activity Data

CompoundStrainMIC (µg/mL)Synergistic Effect with CPX
This compoundSA-1199B3.13Yes
This compoundSA-11991.56Yes
Control (Ciprofloxacin)SA-K1902 (norA-)8.0No

Anticancer Properties

The anticancer potential of this compound has also been investigated, particularly in relation to its ability to inhibit key enzymes involved in DNA synthesis.

  • Mechanism of Action : The compound has been shown to inhibit thymidylate synthase, an enzyme critical for DNA replication. This inhibition leads to cytotoxic effects on rapidly dividing cancer cells, making it a candidate for further development in cancer therapeutics .

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have indicated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines.

  • Cell Lines Tested : THP-1 cells exhibited a cell viability reduction greater than 50% at concentrations as low as 10 µM .

Table 2: Anticancer Activity Data

Cell LineConcentration (µM)Cell Viability (%)
THP-11048
MCF-7545
A5492060

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the propoxy and chloro groups can significantly alter its biological activity. For instance, variations in the alkyl chain length or branching may enhance or diminish its antimicrobial and anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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